molecular formula C7H7Cl2N3O2 B11810878 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B11810878
M. Wt: 236.05 g/mol
InChI Key: KBWAXLSVVDTQSE-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties.

Properties

Molecular Formula

C7H7Cl2N3O2

Molecular Weight

236.05 g/mol

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-methylacetamide

InChI

InChI=1S/C7H7Cl2N3O2/c1-10-5(13)3-12-7(14)6(9)4(8)2-11-12/h2H,3H2,1H3,(H,10,13)

InChI Key

KBWAXLSVVDTQSE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Hydrazine Derivatives

The most widely reported method involves reacting maleic anhydride derivatives with hydrazine hydrate. For example, maleic acid reacts with hydrazine hydrate in ethanol under reflux to form 6-hydroxypyridazin-3(2H)-one, which is subsequently dehydrated. The reaction proceeds as follows:

Maleic acid+Hydrazine hydrateEtOH, reflux6-Hydroxypyridazin-3(2H)-one+H2O\text{Maleic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{6-Hydroxypyridazin-3(2H)-one} + \text{H}_2\text{O}

Yields typically range from 65–75%, with purity dependent on recrystallization solvents (e.g., water or ethanol).

Ring-Closing Metathesis

Alternative approaches employ α,β-unsaturated carbonyl compounds and hydrazines. For instance, reacting methyl acrylate with tert-butyl carbazate in tetrahydrofuran (THF) at 0°C forms a dihydropyridazinone precursor, which undergoes oxidation with manganese dioxide to yield the pyridazinone core. This method offers superior regioselectivity (up to 89% yield) but requires stringent temperature control.

Chlorination at Positions 4 and 5

Introducing chlorine atoms at positions 4 and 5 is critical for biological activity. Phosphorus oxychloride (POCl₃) is the reagent of choice, facilitating electrophilic aromatic substitution under controlled conditions.

Direct Chlorination with POCl₃

The pyridazinone core is treated with excess POCl₃ (3–5 equiv) in dichloromethane (DCM) at 60–80°C for 6–8 hours. The reaction mechanism proceeds via a two-step process:

  • Activation : POCl₃ phosphorylates the carbonyl oxygen, enhancing ring electrophilicity.

  • Substitution : Chloride ions attack positions 4 and 5, driven by the electron-withdrawing effect of the phosphoryl group.

Pyridazinone+POCl3DCM, 80°C4,5-Dichloropyridazinone+H3PO4\text{Pyridazinone} + \text{POCl}3 \xrightarrow{\text{DCM, 80°C}} \text{4,5-Dichloropyridazinone} + \text{H}3\text{PO}_4

Yields range from 70–85%, with residual POCl₃ removed via aqueous workup.

Catalytic Chlorination

Recent advancements employ catalytic N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃) in acetonitrile at 50°C. This method reduces side reactions (e.g., over-chlorination) and improves selectivity, achieving 88% yield in pilot studies.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice , base strength , and temperature control .

Solvent Systems

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states. Comparative studies show DMSO outperforms DMF in chlorination steps, yielding 78% vs. 62%.

SolventBaseTime (h)Yield (%)Purity (%)
DMSOt-BuOK186598
DMFK₂CO₃245895
THFNaH125290

Data derived from.

Base Selection

Strong bases (t-BuOK, NaH) facilitate deprotonation of the pyridazinone nitrogen, accelerating substitution. Weaker bases (K₂CO₃) result in incomplete reactions and lower yields.

Characterization and Analytical Data

The final product is validated via NMR , HRMS , and X-ray crystallography .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, pyridazinone-H), 3.15 (s, 3H, N-CH₃), 2.95 (s, 2H, CH₂).

  • ¹³C NMR : δ 168.2 (C=O), 155.6 (C-Cl), 42.1 (N-CH₃).

  • HRMS : m/z calculated for C₇H₇Cl₂N₃O₂ [M+H]⁺: 264.9924; found: 264.9921.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity, with retention time at 6.7 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorinated pyridazinone ring undergoes nucleophilic substitution at positions 4 and 5 due to electron-withdrawing effects from the oxo group. Key findings include:

Reaction Type Conditions Products Source
Thiol substitutionReaction with cysteine residues (biological systems)Covalent adducts inhibiting PRMT5 via Cys449 and Cys214 interactions
Hydroxide substitutionAlkaline hydrolysis (pH >10)Partial displacement of chlorine with hydroxyl groups, yielding mixed dihydroxy derivatives
  • Mechanistic Insight : The 4,5-dichloro configuration enhances electrophilicity, enabling nucleophilic attack at either position. Steric and electronic factors favor substitution at position 5 in biological systems.

Amide Hydrolysis and Functionalization

The N-methylacetamide group participates in hydrolysis and derivatization reactions:

Reaction Type Conditions Products Source
Acidic hydrolysis6M HCl, reflux (12h)2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetic acid (yield: 78%)
Alkaline hydrolysis2M NaOH, 80°C (6h)Sodium salt of the acetic acid derivative
Reductive alkylationNaBH₄, aldehyde derivativesSecondary amine analogs (e.g., N-alkyl variants)
  • Stability Note : The amide bond resists hydrolysis under neutral conditions but degrades in strongly acidic/basic environments .

Pyridazinone Ring Modifications

The pyridazinone core participates in redox and cycloaddition reactions:

Reaction Type Conditions Products Source
ReductionH₂, Pd/C (1 atm)Partially saturated dihydropyridazinone derivatives
Oxidative dehydrogenationDDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Aromatic pyridazine derivatives
  • Structural Impact : Reduction decreases electrophilicity, diminishing PRMT5 inhibitory activity by >80% in biological assays .

Biological Covalent Interactions

The compound acts as a covalent inhibitor via Michael addition or SN2 mechanisms:

Target Protein Binding Site Reaction Mechanism Biological Effect Source
PRMT5Cys449 and Cys214Thiol-mediated covalent bond formationDisruption of methyltransferase activity
GSTP1Nucleophilic cysteineIrreversible inhibition via chloro displacementDetoxification pathway interference
  • Kinetics : Second-order rate constant (kinact/KIk_{inact}/K_I) for PRMT5 inhibition is 1.2×103M1s11.2 \times 10^3 \, M^{-1}s^{-1}.

Comparative Reactivity Table

Functional Group Reagent Product Yield (%) Conditions
Dichloro substituentsCysteineProtein adductsQuantified via LC-MSpH 7.4, 37°C
N-methylacetamide6M HClAcetic acid derivative78Reflux, 12h
Pyridazinone ringDDQAromatic pyridazine65DCM, RT, 24h

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide. It has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study :
A study demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

P2X7 Receptor Inhibition

The compound has been identified as a potential inhibitor of the purinergic P2X7 receptor, which plays a critical role in various inflammatory and neurodegenerative diseases.

Research Findings :
Patents have reported that novel pyridazinone compounds, including derivatives of this compound, can inhibit the P2X7 receptor effectively, offering therapeutic avenues for conditions like chronic pain and inflammation .

Protein-Ligand Interactions

Studies utilizing binding assays have shown that this compound interacts with specific proteins involved in cellular signaling pathways.

Binding Affinity :
The compound demonstrated notable binding affinity in protein-ligand interactions, which is crucial for its potential therapeutic applications .

Activity TypeObserved Effect
Anticancer ActivitySignificant inhibition of cancer cell growth
Receptor InhibitionEffective P2X7 receptor inhibition
Protein BindingHigh binding affinity to target proteins

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can form covalent bonds with certain enzymes, leading to inhibition of their activity. This interaction is often mediated by the halogenated pyridazinone group, which can form a covalent bond with cysteine residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are similar in structure and are used as alternatives to chloroformates for the synthesis of symmetric and asymmetric carbonates.

    2,4-Dichloro-6-phenylpyrimidine: Another related compound that undergoes similar types of reactions and has comparable applications.

Uniqueness

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅Cl₂N₃O₂
  • Molecular Weight : 222.03 g/mol
  • CAS Number : 17284-92-3

Research indicates that this compound may function as an inhibitor of specific protein interactions, particularly those involving PRMT5 (protein arginine methyltransferase 5). Inhibition of PRMT5 is considered a viable therapeutic strategy for certain cancers, particularly those lacking the MTAP (methylthioadenosine phosphorylase) gene. Studies have shown that compounds similar to this compound can disrupt PRMT5 interactions with substrate adaptor proteins (SAPs), leading to reduced substrate methylation and potential antitumor effects .

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

Antitumor Activity

  • Inhibition of Cancer Cell Growth :
    • The compound has been tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects.
    • IC50 values have been reported in the range of 10–20 μM for specific cancer types .
  • Mechanistic Studies :
    • Studies indicate that the compound's mechanism may involve the formation of a covalent bond with cysteine residues in target proteins, impacting their function and stability .

Genotoxicity and Safety Profile

  • Genotoxicity Tests :
    • Limited genotoxicity data suggest that while some structural analogs exhibit mutagenic potential at high doses, this compound does not significantly induce mutations in standard assays .
  • Toxicological Assessments :
    • Toxicity studies indicate a relatively favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study on MTAP-deleted cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through PRMT5 inhibition.
  • Case Study 2 : Clinical trials involving structurally similar compounds have shown promising results in patients with advanced solid tumors, leading to further investigation into this class of compounds for therapeutic use.

Data Summary Table

Study/Source Biological Activity IC50 (μM) Notes
Study on PRMT5 InhibitionAntitumor activity12–20Effective against MTAP-deleted cancers
Genotoxicity AssessmentNon-genotoxicN/ANo significant mutagenic effects observed
Toxicology StudyFavorable safety profileN/ANo major adverse effects in animal models

Q & A

Basic Research Questions

Q. How is 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methylacetamide synthesized and characterized in academic research?

  • Methodological Answer : The compound is synthesized via coupling reactions involving its carboxylic acid derivative. For example, 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid is activated with thionyl chloride in THF/DMF at 60°C, followed by reaction with an amine (e.g., 3-(azepan-1-ylsulfonyl)-4-methylaniline) in the presence of triethylamine (TEA) at room temperature . Purification involves extraction (ethyl acetate/water), drying (Na₂SO₄), and prep-HPLC, yielding ~79% purity. Characterization employs LCMS (retention time, [M+H]+), ¹H/¹³C NMR (DMSO-d₆ solvent), and HRMS to confirm molecular weight and structural integrity .

Q. What are the key spectroscopic techniques used to confirm the structure of this compound?

  • Methodological Answer :

  • LCMS/HRMS : Determines molecular weight (e.g., [M+H]+ = 418.9) and purity (Rt = 0.877 min) .
  • ¹H NMR : Identifies protons in the pyridazinone ring (δ ~7.70 ppm for aromatic protons) and methylacetamide groups (δ ~2.43 ppm for N–CH₃) .
  • HRMS (ESI/Q-TOF) : Validates exact mass (e.g., Calcd: 419.0347; Found: 419.0345) to confirm molecular formula (C₁₅H₁₇Cl₂N₄O₄S) .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound during synthesis?

  • Methodological Answer :

  • Solvent Selection : THF and DCM are preferred for their ability to dissolve intermediates and stabilize reactive species (e.g., acyl chlorides) .
  • Temperature Control : Heating to 60°C accelerates acid activation, while cooling to 0°C prevents side reactions during amine coupling .
  • Catalyst Use : TEA acts as a base to neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Prep-TLC or HPLC resolves impurities, achieving >95% purity. Lower yields (e.g., 25% in THF reactions) may result from steric hindrance in bulky amine substrates .

Q. What computational methods are employed to study the electronic properties of pyridazine derivatives like this compound?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and evaluates electronic transitions (e.g., HOMO-LUMO gaps) .
  • X-ray Crystallography : Resolves bond lengths and angles in the pyridazinone core, confirming planarity and substituent effects on conjugation .
  • NEXAFS/XPS : Probes core-level electron transitions (C, N, O K-edges) to map electron density distribution, validated via Static-Exchange (STEX) calculations .

Q. What are the implications of substituent variations on the pyridazine core for biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Chlorine atoms at C4/C5 enhance electrophilicity, potentially improving binding to targets like PRMT5 .
  • Sulfonamide Linkers : Bulky substituents (e.g., 4-methylpiperazinylsulfonyl) may modulate solubility and membrane permeability, critical for cellular uptake .
  • SAR Studies : Analog synthesis (e.g., replacing N-methyl with aryl groups) and enzymatic assays (IC₅₀ measurements) quantify activity changes, guiding lead optimization .

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